Tenofovir alafenamide monofumarate is classified as an antiviral agent, specifically targeting viral reverse transcriptase. It is derived from the parent compound tenofovir, which itself is a nucleotide analog. The compound is synthesized through a series of chemical reactions involving the modification of the tenofovir structure to enhance its efficacy and bioavailability.
The synthesis of tenofovir alafenamide monofumarate involves several key steps:
This synthetic route allows for efficient production while ensuring high purity and yield.
The molecular structure of tenofovir alafenamide monofumarate can be described as follows:
Single-crystal X-ray diffraction studies have confirmed that tenofovir alafenamide monofumarate exists as a co-crystal with fumaric acid, indicating specific intermolecular interactions that stabilize its structure .
Tenofovir alafenamide monofumarate participates in several chemical reactions:
These reactions are crucial for understanding how tenofovir alafenamide monofumarate exerts its effects in clinical settings.
The mechanism of action of tenofovir alafenamide monofumarate involves:
The physical and chemical properties of tenofovir alafenamide monofumarate include:
These properties are critical for formulating effective pharmaceutical preparations.
Tenofovir alafenamide monofumarate has several scientific applications:
Tenofovir alafenamide monofumarate (TAMF) is synthesized through a multi-step phosphoramidate prodrug strategy. The synthetic route begins with (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA), which undergoes esterification with phenol under dicyclohexylcarbodiimide (DCC) coupling in 1-methyl-2-pyrrolidinone (NMP) to yield the intermediate phenoxy phosphonyl chloride. Subsequent reaction with L-alanine isopropyl ester hydrochloride produces a diastereomeric mixture that requires chromatographic separation to isolate the desired (S)-configured tenofovir alafenamide free base with >99% diastereomeric excess [1] [3].
The salt formation with fumaric acid employs distinct crystallization solvents that dictate the resulting solid form:
Critical process parameters include stoichiometric control (1:1 molar ratio of TAF to fumaric acid), temperature ramping (0.5°C/min cooling rate), and antisolvent addition (tert-butyl methyl ether) to ensure high polymorphic purity [3] [6].
Table 1: Synthetic Conditions for TAMF Polymorphs
Polymorph | Solvent System | Temperature (°C) | Key Process Features |
---|---|---|---|
Form I | Isobutanol/water (9:1) | 20-25 | Antisolvent crystallization |
Form II | Acetonitrile | Reflux (82°C) | Metastable hemihydrate |
Form III | n-Propanol | Reflux (97°C) | Thermal desolvation |
Form S | Acetone/water | 0-5 | Channel hydrate |
Three anhydrous polymorphs of TAMF (Forms I-III) exhibit distinct X-ray powder diffraction (XRPD) profiles:
Thermodynamic stability relationships were established through dynamic vapor sorption (DVS) and accelerated stability testing (40°C/75% RH for 24 weeks). Form I demonstrates superior hygroscopic stability with <0.2% water uptake at 80% RH, while Form S (a stoichiometric hydrate) undergoes complete desolvation at 30% RH, triggering conversion to Form I [3] [6]. Solid-state NMR (15N-ssNMR) revealed protonation differences: Form I exists as a mixed ionization state (20-30% salt character at N3 of adenine), whereas Forms II and III are pure co-crystals with no proton transfer [6] [8].
The hemihydrate solvate (Form II) crystallizes in the monoclinic space group P2₁ with disordered water channels along the b-axis. Dehydration studies show this form loses 1.39% mass at 120°C (theoretical water content: 1.49%), inducing collapse to amorphous TAF at 130°C before recrystallizing to Form I at 150°C [8] [9]. Co-crystal screens identified fumaric acid stoichiometry as critical for solid-form control:
Cathepsin A (CatA) activation kinetics correlate with solid-form selection. The hemifumarate co-crystal exhibits 5-fold faster lysosomal hydrolysis than monofumarate salts due to enhanced molecular mobility in the crystal lattice, facilitating enzymatic access to the carboxyester bond [10]. This kinetic advantage translates to 3.2-fold higher intracellular tenofovir diphosphate concentrations in PBMCs [1] [10].
The acid-base equilibrium between TAF (pKa1 = 4.2, pKa2 = 9.8) and fumaric acid (pKa1 = 3.0, pKa2 = 4.4) creates a ΔpKa of ~1.2, positioning these complexes within the salt-co-crystal continuum [6] [8]. Single-crystal XRD of the hemifumarate confirms a pure co-crystal structure with no proton transfer, while monofumarate Form I exhibits partial ionization (25% salt character) at N3 of the adenine ring [6] [9].
Table 2: Structural Signatures of Fumarate Salts
Property | Hemifumarate (2:1) | Monofumarate Form I (1:1) | Monofumarate Form II (1:1) |
---|---|---|---|
Protonation state | Pure co-crystal | Mixed salt/co-crystal (25:75) | Pure co-crystal |
FT-IR νₐₛ(COO⁻) (cm⁻¹) | 1607 | 1615 | 1618 |
Stability | Thermodynamic | Kinetic | Metastable |
Hydration | Anhydrous | Anhydrous | Hemihydrate |
Bioavailability implications emerge from dissolution studies: the hemifumarate achieves supersaturated concentrations 2.3-fold higher than monofumarate salts in simulated intestinal fluid (pH 6.8), attributed to its lower lattice energy [6] [8]. However, monofumarate Form I offers superior compaction properties for tablet formulation due to its plastic deformation behavior, enabling direct compression at 200 MPa without lamination [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7